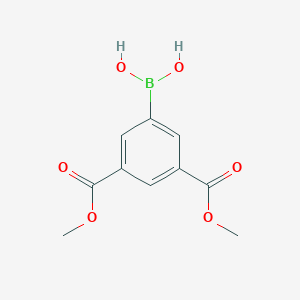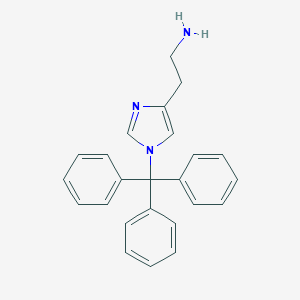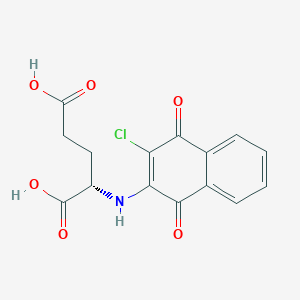
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one, also known as DIBAL-H, is a commonly used reducing agent in organic chemistry. It is a white solid that is highly reactive and has a strong reducing power. DIBAL-H is widely used in the synthesis of various organic compounds due to its unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion reduces the carbonyl group to an alcohol, while (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is oxidized to its corresponding aldehyde. The reaction is highly selective and can be used to reduce specific carbonyl groups in complex molecules.
Biochemical and Physiological Effects:
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is not used in biochemical or physiological studies because it is a highly reactive and toxic compound. It can cause severe burns if it comes into contact with skin or eyes and can cause respiratory problems if inhaled. Therefore, it is strictly used in laboratory experiments and not for human or animal consumption.
Advantages and Limitations for Lab Experiments
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one has several advantages in laboratory experiments, including its high reducing power and selectivity. It can reduce carbonyl groups to alcohols without affecting other functional groups in the molecule. However, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is highly reactive and must be handled with extreme care. It must be stored in a dry and cool place to prevent explosions.
Future Directions
There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be used to reduce specific carbonyl groups in complex molecules, which can lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the synthesis of chiral compounds, which are important in the development of new materials and technologies.
In conclusion, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a highly reactive and powerful reducing agent that is widely used in organic chemistry. It has several advantages in laboratory experiments, including its high reducing power and selectivity. However, it is also highly toxic and must be handled with extreme care. There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research, including the synthesis of new drugs and pharmaceuticals and the development of new materials and technologies.
Synthesis Methods
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be synthesized by reacting lithium aluminum hydride (LiAlH4) with di-tert-butyl azodicarboxylate (DTBAD) in anhydrous ether. The reaction produces (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one and lithium tert-butoxide (LiOtBu) as a byproduct. The reaction is highly exothermic and must be carried out under strict conditions to prevent explosions.
Scientific Research Applications
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is used in many scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the reduction of carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is also used in the synthesis of chiral compounds, which are important in the development of new drugs.
properties
IUPAC Name |
(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGUGAMXCIAOQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584264 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191090-36-5 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

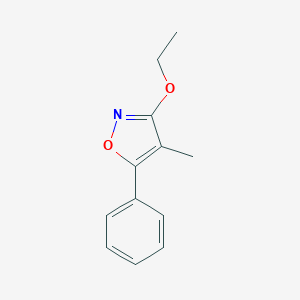
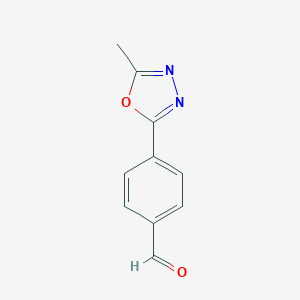
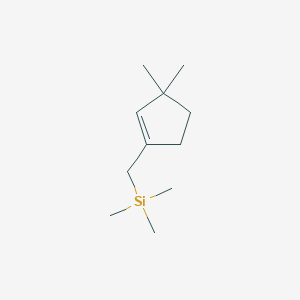
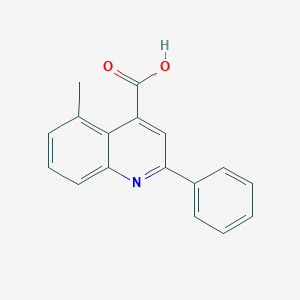
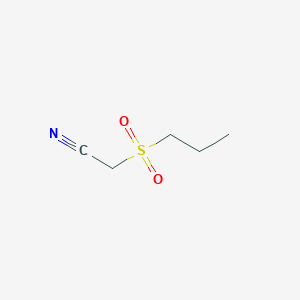



![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
